molecular formula C6H6O9S3 B13746370 1,2,4-Benzene trisulfonic acid

1,2,4-Benzene trisulfonic acid

Cat. No.: B13746370
M. Wt: 318.3 g/mol
InChI Key: PSRFOBQQWDICLU-UHFFFAOYSA-N
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Description

1,2,4-Benzene trisulfonic acid is an organic compound with the molecular formula C6H6O9S3. It is a derivative of benzene, where three sulfonic acid groups are attached to the benzene ring at the 1, 2, and 4 positions. This compound is known for its strong acidic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Benzene trisulfonic acid can be synthesized through the sulfonation of benzene derivatives. One common method involves the reaction of benzene with sulfur trioxide or oleum under controlled conditions. The reaction typically proceeds through electrophilic aromatic substitution, where the sulfonic acid groups are introduced to the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent sulfonation. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzene trisulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted benzene compounds.

Scientific Research Applications

1,2,4-Benzene trisulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.

    Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Benzene trisulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid groups can interact with molecular targets and pathways, facilitating reactions such as catalysis and protonation.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Benzene trisulfonic acid: Another trisulfonic acid derivative with sulfonic acid groups at the 1, 3, and 5 positions.

    1,2,3-Benzene trisulfonic acid: A derivative with sulfonic acid groups at the 1, 2, and 3 positions.

    1,2,4,5-Benzene tetrasulfonic acid: A compound with four sulfonic acid groups attached to the benzene ring.

Uniqueness

1,2,4-Benzene trisulfonic acid is unique due to its specific arrangement of sulfonic acid groups, which imparts distinct chemical properties and reactivity. This arrangement allows for specific interactions in chemical reactions and applications, making it valuable in various fields.

Properties

Molecular Formula

C6H6O9S3

Molecular Weight

318.3 g/mol

IUPAC Name

benzene-1,2,4-trisulfonic acid

InChI

InChI=1S/C6H6O9S3/c7-16(8,9)4-1-2-5(17(10,11)12)6(3-4)18(13,14)15/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15)

InChI Key

PSRFOBQQWDICLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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